

# Puxitatug Samrotecan (AZD8205) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Puxitatug samrotecan (AZD8205) is a novel antibody-drug conjugate (ADC) designed to target B7-H4, a transmembrane protein that is highly expressed in a variety of solid tumors and has limited expression in normal tissues.[1] High expression of B7-H4 is often associated with a poor prognosis and disease progression.[1][2] Puxitatug samrotecan consists of a humanized anti-B7-H4 monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload.[3] [4][5] The mechanism of action involves the binding of the ADC to B7-H4 on tumor cells, followed by internalization and release of the cytotoxic payload, which leads to DNA damage and apoptosis.[1][2][6] Preclinical studies utilizing patient-derived xenograft (PDX) models have been instrumental in evaluating the efficacy and mechanism of action of puxitatug samrotecan, providing a strong rationale for its clinical development.[3][4][7]

# **Data Presentation**

The following tables summarize the quantitative data from preclinical studies of puxitatug samrotecan in PDX models.

# Table 1: Monotherapy Efficacy of Puxitatug Samrotecan in a Panel of PDX Models



| Number of PDX<br>Models | Dosage                               | Overall Response<br>Rate (ORR) | Reference |
|-------------------------|--------------------------------------|--------------------------------|-----------|
| 26                      | 3.5 mg/kg (single IV administration) | 69%                            | [3][4][5] |

Table 2: Efficacy of Puxitatug Samrotecan in Triple-

**Negative Breast Cancer (TNBC) PDX Models** 

| PDX Model | B7-H4<br>Expression | Homologous Recombinatio n Deficiency (HRD) Status | Response to 3.5 mg/kg Puxitatug Samrotecan | Reference |
|-----------|---------------------|---------------------------------------------------|--------------------------------------------|-----------|
| НВСх-30   | High                | HRP (Homologous Recombination Proficient)         | Complete or<br>Partial Response            | [5][8]    |
| НВСх-8    | High                | HRD                                               | Complete or<br>Partial Response            | [5][8]    |
| HBCx-10   | Low                 | HRP (Homologous Recombination Proficient)         | Progressive<br>Disease                     | [5][8]    |

Table 3: Efficacy of Puxitatug Samrotecan in Various B7-

**H4-Expressing PDX Models** 

| Tumor Type                           | Overall Response Rate<br>(ORR) at 3.5 mg/kg | Reference |
|--------------------------------------|---------------------------------------------|-----------|
| Triple-Negative Breast Cancer (TNBC) | 75%                                         | [6]       |
| Ovarian Cancer                       | 64%                                         | [6]       |
| Cholangiocarcinoma                   | 21%                                         | [6]       |



# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the general procedure for establishing and propagating PDX models from patient tumor tissue.

#### Materials:

- Fresh patient tumor tissue obtained under sterile conditions
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
- Surgical instruments (scalpels, forceps)
- Phosphate-buffered saline (PBS) or appropriate cell culture medium
- Matrigel (optional)
- Anesthesia for mice
- Animal housing facility with appropriate sterile conditions

#### Protocol:

- Tumor Tissue Processing:
  - Upon receipt of fresh patient tumor tissue, place it in a sterile petri dish containing PBS or culture medium on ice.
  - Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³) using sterile scalpels.
- Implantation into Mice:
  - Anesthetize the immunodeficient mice according to approved institutional animal care and use committee (IACUC) protocols.



- Make a small incision in the skin of the flank.
- Using forceps, create a subcutaneous pocket.
- Implant one to two tumor fragments into the subcutaneous space. The tumor fragments can be mixed with Matrigel to support initial growth.
- Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor growth.
  - Measure tumor dimensions with calipers once the tumors become palpable.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Passaging of PDX Tumors:
  - When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
  - Aseptically resect the tumor.
  - Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice (as described in steps 1 and 2).

## **Puxitatug Samrotecan Efficacy Studies in PDX Models**

This protocol describes the methodology for evaluating the anti-tumor activity of puxitatug samrotecan in established PDX models.

#### Materials:

- Established PDX-bearing mice with tumor volumes within a specified range (e.g., 100-200 mm<sup>3</sup>)
- Puxitatug samrotecan (AZD8205) formulated in an appropriate vehicle



- Vehicle control solution
- Dosing syringes and needles
- Calipers for tumor measurement
- Analytical balance for weighing mice

#### Protocol:

- Animal Grouping and Randomization:
  - Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).
  - Ensure that the average tumor volume is comparable across all groups at the start of the study.
- Drug Administration:
  - Administer puxitating samrotecan intravenously (IV) at the specified dose (e.g., 3.5 mg/kg)
     as a single dose or according to the desired treatment schedule.[5][6]
  - Administer the vehicle solution to the control group using the same route and schedule.
- Data Collection:
  - Measure tumor volumes and body weights of the mice two to three times per week.
  - Monitor the general health and behavior of the animals throughout the study.
- Efficacy Assessment:
  - Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI).
  - The response to treatment can be categorized based on modified RECIST criteria, where a percentage of tumor growth from baseline between -30% and -100% is considered a response (complete or partial).[5][8]



# Immunohistochemistry (IHC) for B7-H4 Expression

This protocol provides a general workflow for assessing B7-H4 protein expression in PDX tumor tissues.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
- Primary antibody against B7-H4
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Chromogenic substrate (e.g., DAB)
- Hematoxylin for counterstaining
- · Microscope slides and coverslips
- · Deparaffinization and rehydration reagents
- · Antigen retrieval buffer and equipment

#### Protocol:

- Slide Preparation:
  - Cut FFPE tumor blocks into 4-5 μm sections and mount on slides.
  - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH
     6.0) to unmask the antigen.
- Staining:



- Block endogenous peroxidase activity.
- Incubate the sections with the primary anti-B7-H4 antibody at a predetermined optimal concentration and time.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Add the chromogenic substrate to visualize the antibody binding (brown precipitate).
- Counterstain with hematoxylin to visualize cell nuclei (blue).
- Analysis:
  - Dehydrate the slides, clear in xylene, and mount with a coverslip.
  - Examine the slides under a microscope.
  - B7-H4 expression can be quantified using image analysis algorithms to measure the mean optical density of staining on the tumor cell membrane.

# Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of Puxitatug samrotecan.

# **Experimental Workflow for PDX Studies**





Click to download full resolution via product page

Caption: Workflow for Puxitatug samrotecan studies in PDX models.



## **Logical Relationship of Response Biomarkers**



Click to download full resolution via product page

Caption: Biomarkers for Puxitatug samrotecan response in PDX models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Novel Antibody Drug Conjugate Puxitatug Samrotecan May Demonstrate Manageable Safety Profile and Preliminary Efficacy in First in Human Trial - The ASCO Post [ascopost.com]
- 2. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Puxitatug Samrotecan (AZD8205) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605162#puxitatug-samrotecan-in-patient-derived-xenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com